2-Amino-5-chloroquinazoline
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Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5-chloroquinazoline and its derivatives often involves complex reactions. For instance, the synthesis of related heterocycles involves treating thiourea with chloroacetyl derivatives, leading to a range of products including Schiff bases, thiazolo-s-triazines, and aminocarbothiamide derivatives, indicating a multifaceted approach to synthesizing quinazoline derivatives (Abdel-Mohsen, 2003). Additionally, novel fluorescent derivatives have been synthesized, highlighting the structural and spectroscopic analysis of these compounds (Singh, Singh, & Khurana, 2017).
Molecular Structure Analysis
The molecular structure of 2-Amino-5-chloroquinazoline derivatives has been extensively analyzed using techniques like FT-IR, NMR, and density functional theory calculations. These studies provide insights into the optimized structural parameters, spectroscopic characteristics, and electronic properties of the molecule (Singh, Singh, & Khurana, 2017).
Chemical Reactions and Properties
2-Amino-5-chloroquinazoline participates in various chemical reactions leading to the synthesis of complex molecules. For example, it can undergo reactions with aromatic aldehydes, phenyl isothiocyanate, and dicarbonyl reagents to produce a wide array of compounds including Schiff bases, thiazolo-s-triazines, and fused thiazolopyrimidines, showcasing its reactivity and the diversity of chemical structures it can form (Abdel-Mohsen, 2003).
Scientific Research Applications
1. Therapeutic Agents in Urinary Bladder Cancer Therapy
- Summary of the Application : Quinazoline derivatives, including 2-Amino-5-chloroquinazoline, are being explored as potential therapeutic agents in urinary bladder cancer therapy. These compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .
- Methods of Application : The studies of a series of 2-aryl-4-chloroquinazoline conjugates with the 7-amino-2-aryl-5-bromoindoles have demonstrated that the derivatives are characterized by antiproliferative action against the Caco-2, C3A, MCF-7, and HeLa cells .
- Results or Outcomes : The results of these studies have shown that these derivatives have antiproliferative action against various cell lines, indicating their potential as therapeutic agents .
2. Metal-Catalyzed Cross-Coupling Reactions
- Summary of the Application : Halogenated quinazolinones and quinazolines, including 2-Amino-5-chloroquinazoline, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions such as the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives .
- Methods of Application : The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines or their tosylate derivatives via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives has attracted considerable interest .
- Results or Outcomes : The application of these methods has led to the creation of novel polysubstituted derivatives with potential application in pharmaceuticals and materials .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloroquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-2-1-3-7-5(6)4-11-8(10)12-7/h1-4H,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJGYORYWLHYGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363167 |
Source
|
Record name | 2-Amino-5-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chloroquinazoline | |
CAS RN |
190273-70-2 |
Source
|
Record name | 2-Amino-5-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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